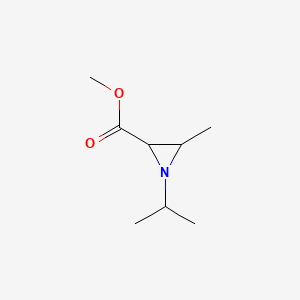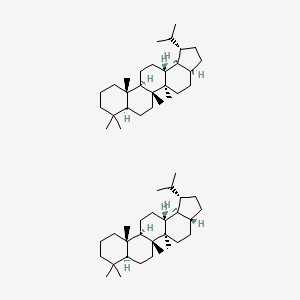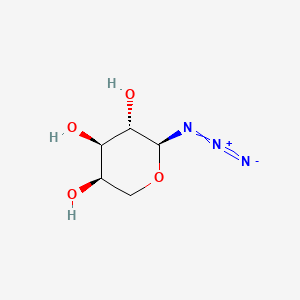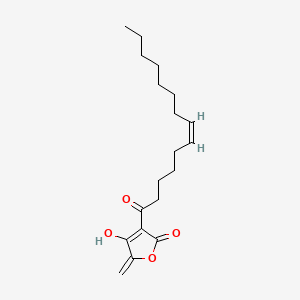
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom This compound is notable for its strained ring structure, which imparts unique reactivity properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropylamine derivative with a suitable ester, followed by cyclization to form the aziridine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of aziridine N-oxides.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the opening of the aziridine ring to form amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or alkoxides attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, under basic or acidic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridines or ring-opened products.
Scientific Research Applications
Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.
Comparison with Similar Compounds
Ethyl 1-isopropyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-ethyl-3-methylaziridine-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIUMZJXOJPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






